4-(2-Ethoxyphenoxy)-3-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Ethoxyphenoxy)-3-methylaniline is an organic compound belonging to the family of aniline derivatives. This compound is characterized by the presence of an ethoxyphenoxy group attached to the aniline structure, which imparts unique chemical properties. It is widely used in various fields of research and industry, including pharmaceuticals, material science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethoxyphenoxy)-3-methylaniline typically involves the reaction of 2-ethoxyphenol with 3-methylaniline under specific conditions. One common method includes the use of a phase-transfer catalyst in the presence of a solid or liquid base . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Ethoxyphenoxy)-3-methylaniline undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring is attacked by an electrophile, leading to the substitution of a hydrogen atom.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while oxidation can produce quinones or other oxidized forms .
Scientific Research Applications
4-(2-Ethoxyphenoxy)-3-methylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-(2-Ethoxyphenoxy)-3-methylaniline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-(2-Ethoxyphenoxy)aniline: This compound shares a similar structure but lacks the methyl group on the aniline ring.
2-(2-Ethoxyphenoxy)ethyl Methanesulfonate: Another related compound with different functional groups and applications.
Uniqueness: 4-(2-Ethoxyphenoxy)-3-methylaniline is unique due to the presence of both the ethoxyphenoxy and methyl groups, which impart distinct chemical and physical properties. These structural features make it suitable for specific applications in research and industry, differentiating it from other similar compounds .
Properties
IUPAC Name |
4-(2-ethoxyphenoxy)-3-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-3-17-14-6-4-5-7-15(14)18-13-9-8-12(16)10-11(13)2/h4-10H,3,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSRBKVSSFTCIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(C=C(C=C2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.